3-DL-Cpa-OH

描述

The exact mass of the compound 2-Amino-3-cyclopentylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-amino-3-cyclopentylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-46-9 |

Source

|

| Record name | Cyclopentanealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Technical Guide: Properties of p-Chloro-DL-phenylalanine (PCPA)

Disclaimer: The compound "3-DL-Cpa-OH" as specified in the query is not a standard recognized chemical name and likely represents a typographical error or a non-standard abbreviation. Based on the constituent parts of the name ("Cpa" for chlorophenylalanine, "DL" for a racemic mixture), this technical guide will focus on the well-characterized and closely related compound, p-Chloro-DL-phenylalanine (PCPA) , also known as Fenclonine. The "3-" and "-OH" components of the query are ambiguous; this guide will primarily address the para (4-chloro) isomer, which is the most extensively studied. Where relevant, information on related hydroxylated compounds will be included.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, biological activity, and experimental protocols related to p-Chloro-DL-phenylalanine.

Physicochemical Properties

The physical and chemical properties of p-Chloro-DL-phenylalanine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 7424-00-2 | [1] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | >240 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO and 1M HCl. Slightly soluble in water, ethanol, and methanol. Solubility in aqueous solutions is pH-dependent. | |

| pKa | Not readily available | |

| LogP | Not readily available | |

| SMILES | NC(Cc1ccc(Cl)cc1)C(O)=O | [1] |

| InChI | InChI=1S/C9H10ClNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | [1] |

Biological Properties and Activity

p-Chloro-DL-phenylalanine is primarily known for its potent and irreversible inhibition of the enzyme tryptophan hydroxylase, which is the rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).

| Property | Description | Reference |

| Mechanism of Action | Irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This leads to a significant depletion of serotonin levels in the brain and peripheral tissues. | |

| Biological Target | Tryptophan Hydroxylase (TPH1 and TPH2 isoforms) | |

| Primary Effect | Depletion of serotonin (5-hydroxytryptamine, 5-HT) | |

| In Vivo Effects | Induces a long-lasting reduction in brain serotonin levels, affecting various physiological and behavioral processes regulated by serotonin, including sleep, mood, and appetite. | |

| Related Compounds | 3-(4-chlorophenyl)lactic acid has been investigated for its own biological activities, including potential antimicrobial properties. |

Experimental Protocols

Synthesis of p-Chloro-DL-phenylalanine

A common method for the synthesis of p-Chloro-DL-phenylalanine involves the nitration of L-phenylalanine, followed by reduction, diazotization, and displacement with a chloride ion.

Materials:

-

L-Phenylalanine

-

Fuming Nitric Acid (100%)

-

Palladium on Carbon (Pd/C) catalyst

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

Nitration of L-Phenylalanine:

-

Dissolve L-phenylalanine in fuming nitric acid at a low temperature (e.g., 0°C).

-

Stir the reaction mixture for a specified time to allow for the formation of a mixture of ortho, meta, and para-nitrophenylalanine isomers.

-

Carefully pour the reaction mixture onto ice to precipitate the nitrated products.

-

Isolate the solid by filtration and wash with cold water.

-

The para-isomer can be purified from the mixture by recrystallization from water.

-

-

Reduction of p-Nitro-L-phenylalanine:

-

Suspend the purified p-nitro-L-phenylalanine in a suitable solvent such as ethanol or water.

-

Add a catalytic amount of Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete (monitored by TLC or HPLC).

-

Filter off the catalyst and evaporate the solvent to obtain p-amino-L-phenylalanine.

-

-

Diazotization and Sandmeyer Reaction:

-

Dissolve the p-amino-L-phenylalanine in an aqueous solution of hydrochloric acid at low temperature (0-5°C).

-

Slowly add a solution of sodium nitrite in water to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Neutralize the solution with a base (e.g., NaOH) to precipitate the p-chloro-L-phenylalanine.

-

Collect the product by filtration, wash with water, and dry. For the DL-racemic mixture, a similar synthetic route starting from DL-phenylalanine can be employed, or racemization can occur under certain reaction conditions.

-

In Vivo Serotonin Depletion in Rodents

Materials:

-

p-Chloro-DL-phenylalanine (PCPA)

-

Vehicle (e.g., 0.9% saline, 0.5% carboxymethyl cellulose, or a solution containing cyclodextrin for improved solubility)

-

Rodents (rats or mice)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Preparation of PCPA Solution:

-

Due to its limited aqueous solubility, PCPA is often administered as a suspension or by using solubilizing agents.

-

For a suspension, weigh the required amount of PCPA and suspend it in the vehicle (e.g., 0.9% saline with a few drops of Tween 80) at the desired concentration (e.g., 10-30 mg/mL). Vortex thoroughly before each injection to ensure a uniform suspension.

-

Alternatively, to prepare a solution, PCPA can be dissolved in 1M HCl and then neutralized with 1M NaOH. Another method involves using 2-Hydroxypropyl-β-cyclodextrin to enhance solubility.

-

-

Administration:

-

Administer PCPA to the animals via intraperitoneal (i.p.) injection.

-

A typical dosage regimen for significant serotonin depletion in rats is 150-300 mg/kg daily for 2-3 consecutive days.

-

The volume of injection should be appropriate for the size of the animal (e.g., 5-10 mL/kg for rats).

-

-

Time Course of Depletion:

-

Maximum serotonin depletion is typically observed 2-4 days after the last injection.

-

Serotonin levels will gradually recover over a period of 1-2 weeks.

-

Tryptophan Hydroxylase Inhibition Assay

Materials:

-

Tryptophan hydroxylase (recombinant or from tissue homogenate)

-

L-Tryptophan (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate

-

Buffer (e.g., HEPES or MOPS, pH 7.0-7.4)

-

p-Chloro-DL-phenylalanine (inhibitor)

-

Perchloric acid (to stop the reaction)

-

HPLC system with electrochemical or fluorescence detection

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing HEPES or MOPS, catalase, and ferrous ammonium sulfate.

-

Prepare stock solutions of L-tryptophan, BH₄, DTT, and PCPA.

-

In a microcentrifuge tube, combine the reaction buffer, tryptophan, DTT, and varying concentrations of PCPA.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the tryptophan hydroxylase enzyme and the cofactor BH₄.

-

Incubate the reaction at 37°C for a specific time (e.g., 15-30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Centrifuge the tubes to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Analysis:

-

Analyze the amount of 5-hydroxytryptophan (5-HTP) produced using an HPLC system.

-

The percentage of inhibition is calculated by comparing the amount of 5-HTP produced in the presence of PCPA to the amount produced in the control (no inhibitor).

-

The IC₅₀ value can be determined by testing a range of PCPA concentrations and fitting the data to a dose-response curve.

-

HPLC Analysis of Serotonin and 5-HIAA in Brain Tissue

Materials:

-

Brain tissue from control and PCPA-treated animals

-

Homogenization buffer (e.g., 0.1 M perchloric acid)

-

Internal standard (e.g., N-methylserotonin)

-

Mobile phase for HPLC (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent like octanesulfonic acid)

-

HPLC system with a C18 reverse-phase column and an electrochemical detector (ECD)

Procedure:

-

Tissue Preparation:

-

Dissect the brain region of interest (e.g., hippocampus, striatum, cortex) on ice.

-

Weigh the tissue sample.

-

Homogenize the tissue in a specific volume of ice-cold homogenization buffer containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and proteins.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC-ECD Analysis:

-

Inject a specific volume of the filtered supernatant onto the HPLC column.

-

The mobile phase will separate serotonin, 5-HIAA, and the internal standard based on their physicochemical properties.

-

The electrochemical detector will measure the current generated by the oxidation of the analytes as they elute from the column.

-

The concentration of serotonin and 5-HIAA in the sample is determined by comparing the peak areas to those of a standard curve. The internal standard is used to correct for variations in sample preparation and injection volume.

-

Visualizations

Serotonin Synthesis Pathway and Inhibition by PCPA

Caption: Serotonin synthesis pathway and the inhibitory action of PCPA.

Experimental Workflow for In Vivo Serotonin Depletion Study

Caption: Workflow for an in vivo study of serotonin depletion using PCPA.

References

3-DL-Cpa-OH chemical structure and synthesis

An In-depth Technical Guide to 3-chloro-DL-phenylalanine (3-DL-Cpa-OH)

This guide provides a comprehensive overview of 3-chloro-DL-phenylalanine, a non-proteinogenic amino acid used in scientific research and drug development. It covers the chemical structure, properties, synthesis strategies, and its application in experimental workflows.

Chemical Structure and Properties

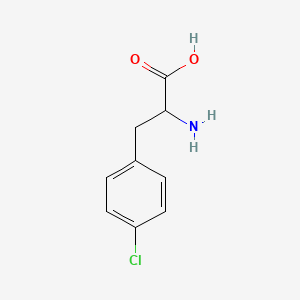

3-chloro-DL-phenylalanine, denoted as this compound or DL-Phe(3Cl)OH, is a derivative of the amino acid phenylalanine. It features a chlorine atom substituted at the meta-position (position 3) of the phenyl ring. The "DL" designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. Its structural similarity to natural amino acids allows it to be a valuable tool for researchers in biochemistry and molecular biology, particularly in studies related to protein synthesis and enzyme activity.[1]

The IUPAC name for the compound is (2RS)-2-amino-3-(3-chlorophenyl)propanoic acid. The key structural feature is the chlorine atom on the phenyl ring, which alters the electronic properties and hydrophobicity of the side chain compared to natural phenylalanine.[2] This modification is utilized in protein engineering and peptide synthesis to modulate biological activity and stability.[2]

Table 1: Chemical and Physical Properties of 3-chloro-DL-phenylalanine

| Property | Value | Reference(s) |

| CAS Number | 1956-15-6 | [3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [3] |

| Molecular Weight | 199.63 g/mol | [3][4] |

| Appearance | White to off-white powder | [4] |

| Purity | ≥97% | [3] |

| pKa₁ (α-carboxyl) | 2.17 (Predicted) | [4] |

| pKa₂ (α-ammonium) | 8.91 (Predicted) | [4] |

| Storage Temperature | 0-8 °C | [4] |

Synthesis of 3-chloro-DL-phenylalanine

Strecker Amino Acid Synthesis

The Strecker synthesis is a robust method for producing racemic α-amino acids from aldehydes.[2][5] The process involves a one-pot, three-component reaction followed by a hydrolysis step.

Conceptual Protocol:

-

Iminium Ion Formation: 3-chlorobenzaldehyde is reacted with ammonia (often from a source like ammonium chloride) to form an imine.

-

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), is added. The cyanide ion attacks the imine carbon to form an α-aminonitrile.[6]

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding the final product, 3-chloro-DL-phenylalanine.[6]

Caption: Conceptual workflow for the Strecker synthesis of 3-chloro-DL-phenylalanine.

Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl synthesis is another classic method that produces α-amino acids from an aldehyde and N-acylglycine via an azlactone (oxazolone) intermediate.[7]

Conceptual Protocol:

-

Azlactone Formation: N-acetylglycine (or another N-acyl glycine) is treated with acetic anhydride to form an oxazolone intermediate.

-

Condensation: The oxazolone intermediate reacts with 3-chlorobenzaldehyde in the presence of a weak base (e.g., sodium acetate) in a Perkin-type condensation reaction. This forms an unsaturated azlactone.[2][7]

-

Reduction and Hydrolysis: The unsaturated azlactone is then reduced (e.g., via catalytic hydrogenation) to the saturated azlactone. Subsequent hydrolysis of the azlactone ring and the N-acyl group yields 3-chloro-DL-phenylalanine.

Caption: Conceptual workflow for the Erlenmeyer-Plöchl synthesis.

Experimental Protocols & Applications

As a non-natural amino acid, 3-chloro-DL-phenylalanine is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS).[8] It is incorporated into peptide sequences to create novel therapeutic agents or to study structure-function relationships in proteins. The chlorine atom can influence protein folding, stability, and receptor-binding interactions.

Protocol: Incorporation into a Peptide via Fmoc-SPPS

The following is a generalized experimental protocol for the incorporation of Fmoc-protected 3-chloro-DL-phenylalanine into a peptide sequence using manual solid-phase synthesis on a Rink Amide resin. The commercially available building block for this process is Fmoc-3-Cl-DL-Phe-OH .

Materials:

-

Rink Amide Resin

-

Fmoc-3-Cl-DL-Phe-OH

-

Other Fmoc-protected amino acids

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)

Procedure:

-

Resin Swelling: The Rink Amide resin is swollen in DMF for 30-60 minutes.

-

Fmoc Deprotection: The terminal Fmoc protecting group on the resin (or the previously coupled amino acid) is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Activation: In a separate vessel, Fmoc-3-Cl-DL-Phe-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) are dissolved in DMF. DIPEA (6 equivalents) is added to activate the carboxylic acid.

-

Coupling: The activated amino acid solution is added to the deprotected resin. The mixture is agitated for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage & Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-3 hours.

-

Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

References

- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 3-CHLORO-DL-PHENYLALANINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 8. L-3-Chlorophenylalanine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Amino-3-cyclopentylpropanoic Acid: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique cyclopentyl moiety imparts desirable physicochemical properties to parent molecules, including enhanced hydrophobicity and conformational rigidity, which can lead to improved biological activity and metabolic stability. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological applications of this intriguing synthetic amino acid. Detailed experimental protocols, quantitative data on its biological effects, and insights into its potential therapeutic applications are presented to serve as a resource for researchers in the field.

Introduction and Background

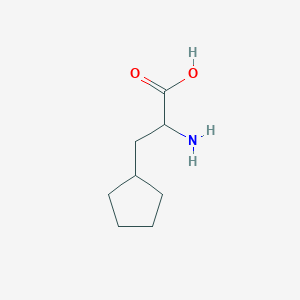

2-Amino-3-cyclopentylpropanoic acid, also known as 3-cyclopentylalanine, belongs to the class of unnatural amino acids (UAAs). UAAs are not found in the canonical genetic code but have become indispensable tools in protein engineering and the development of novel therapeutics.[1][2][3] The incorporation of UAAs with unique side chains, such as the cyclopentyl group in 2-amino-3-cyclopentylpropanoic acid, allows for the fine-tuning of peptide and small molecule properties to enhance their pharmacological profiles.[4]

The cyclopentyl group provides a distinct steric and electronic profile compared to natural amino acid side chains, making it a valuable component in the design of enzyme inhibitors and receptor ligands.[5] Its hydrophobicity can enhance membrane permeability and protect peptide backbones from enzymatic degradation, thereby improving bioavailability.[6]

Table 1: Chemical Properties of 2-Amino-3-cyclopentylpropanoic Acid

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-cyclopentylpropanoic acid | [7] |

| Molecular Formula | C₈H₁₅NO₂ | [7][8] |

| Molecular Weight | 157.21 g/mol | [7][8] |

| CAS Number (DL-form) | 5455-46-9 | [7] |

| CAS Number ((S)-form) | 99295-82-6 | [8] |

| CAS Number ((R)-form) | 99295-81-5 | [5] |

Discovery and First Synthesis

While the precise historical details of the "discovery" of 2-amino-3-cyclopentylpropanoic acid are not extensively documented in readily available literature, its synthesis falls within the broader context of the development of novel, non-natural amino acids for applications in peptide science and medicinal chemistry. The synthesis of such compounds has been an area of active research for several decades, driven by the desire to create peptides and other molecules with enhanced therapeutic properties. Synthetic routes to various unnatural amino acids, including those with cyclic side chains, have been explored extensively.[2]

Synthetic Methodologies

The synthesis of 2-amino-3-cyclopentylpropanoic acid, particularly its enantiomerically pure forms, is of significant interest for its application in drug development. Asymmetric synthesis is crucial as the stereochemistry of amino acids dictates their biological activity.

General Asymmetric Synthesis Strategy

A common strategy for the asymmetric synthesis of α-amino acids involves the stereoselective alkylation of a chiral glycine enolate equivalent. This approach allows for the introduction of the desired side chain with high enantiomeric purity.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-3-cyclopentylpropanoic Acid (A Representative Method)

This protocol is a generalized representation based on established methods for asymmetric amino acid synthesis.

-

Preparation of the Chiral Glycine Equivalent: A suitable chiral auxiliary, for example, derived from camphor or a pseudoephedrine, is condensed with glycine to form a chiral Schiff base or a related derivative. This step is critical for inducing stereoselectivity in the subsequent alkylation.

-

Deprotonation and Enolate Formation: The chiral glycine equivalent is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding enolate.

-

Stereoselective Alkylation: The enolate is then reacted with a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide). The chiral auxiliary directs the approach of the electrophile, leading to the formation of the alkylated product with a high degree of diastereoselectivity.

-

Hydrolysis and Removal of the Chiral Auxiliary: The resulting product is subjected to acidic hydrolysis to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding the desired (S)-2-amino-3-cyclopentylpropanoic acid.

-

Purification: The final product is purified by techniques such as ion-exchange chromatography or recrystallization.

Diagram 1: Generalized Asymmetric Synthesis Workflow

Caption: A generalized workflow for the asymmetric synthesis of (S)-2-amino-3-cyclopentylpropanoic acid.

Biological and Medicinal Chemistry Applications

The incorporation of 2-amino-3-cyclopentylpropanoic acid into peptides and small molecules has been explored to enhance their therapeutic potential. Its primary role is to modulate the pharmacological properties of the parent compound.[9]

Enzyme Inhibition

The unique steric bulk of the cyclopentyl group can be exploited to design potent and selective enzyme inhibitors. By positioning this group to interact with specific pockets within an enzyme's active site, it is possible to achieve high binding affinity and selectivity. While specific quantitative data for 2-amino-3-cyclopentylpropanoic acid itself as an inhibitor is not widely published, its derivatives are investigated for this purpose.[5]

Table 2: Potential Applications in Enzyme Inhibition

| Enzyme Class | Rationale for Inhibition | Potential Therapeutic Area |

| Proteases | The cyclopentyl side chain can occupy hydrophobic pockets in the active site, leading to competitive inhibition. | Antiviral, Anti-inflammatory, Oncology |

| Kinases | Can be incorporated into ATP-competitive inhibitors to enhance binding to the hydrophobic region of the ATP-binding pocket. | Oncology, Inflammatory Diseases |

| Transaminases | As an amino acid analog, it can act as a substrate mimic or an inhibitor. | Metabolic Disorders |

Peptide and Peptidomimetic Development

In peptide-based drug development, 2-amino-3-cyclopentylpropanoic acid is used to:

-

Increase Hydrophobicity: This can improve cell membrane permeability and oral bioavailability.

-

Enhance Metabolic Stability: The non-natural side chain can confer resistance to proteolytic degradation.[6]

-

Induce Specific Conformations: The cyclic nature of the side chain can restrict the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure that can enhance binding to a biological target.

Diagram 2: Role in Peptide Modification

Caption: Incorporation of 2-amino-3-cyclopentylpropanoic acid can improve peptide properties.

Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific published research detailing the direct modulation of signaling pathways by 2-amino-3-cyclopentylpropanoic acid as a standalone molecule. Its biological effects are primarily realized when it is incorporated as a structural component of a larger bioactive molecule, such as a peptide or a small molecule inhibitor. The mechanism of action would then be dictated by the overall structure of that molecule and its specific biological target.

For instance, if incorporated into a peptide antagonist for a G-protein coupled receptor (GPCR), the cyclopentyl side chain could contribute to the binding affinity and selectivity for that receptor, thereby modulating downstream signaling pathways associated with that GPCR.

Conclusion and Future Directions

2-Amino-3-cyclopentylpropanoic acid is a valuable synthetic building block for medicinal chemists and drug developers. Its unique structural features offer a powerful tool for optimizing the pharmacological properties of peptides and small molecules. While its direct biological activity as a standalone compound is not well-characterized, its utility in creating more potent, selective, and metabolically stable drug candidates is evident.

Future research in this area could focus on:

-

The discovery and characterization of novel enzymes that may be inhibited by derivatives of 2-amino-3-cyclopentylpropanoic acid.

-

Systematic studies to quantify the impact of its incorporation on the pharmacokinetic and pharmacodynamic properties of various peptide scaffolds.

-

Exploration of its use in the development of probes for chemical biology to investigate protein-protein interactions.

As the field of drug discovery continues to evolve, the strategic use of unnatural amino acids like 2-amino-3-cyclopentylpropanoic acid will undoubtedly play a crucial role in the design of next-generation therapeutics.

References

- 1. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (R)-2-Amino-3-cyclopentylpropanoic Acid [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 229579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-2-Amino-3-cyclopentylpropanoic acid | C8H15NO2 | CID 7000137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

Commercial Sources and Technical Overview of 3-DL-Cpa-OH (2-amino-3-(2-chlorophenyl)propanoic acid)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for 3-DL-Cpa-OH, also known as 2-amino-3-(2-chlorophenyl)propanoic acid (CAS Number: 14091-11-3). Additionally, it delves into its biological activity, potential signaling pathway interactions, and a representative procurement workflow.

Commercial Availability

A critical step in research and development is the reliable procurement of starting materials and intermediates. This compound is available from several chemical suppliers. The following table summarizes the offerings from various vendors, providing key quantitative data for easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities |

| MedChemExpress | HY-W014919 | >98% | 10 mM x 1 mL, 5 mg, 10 mg, 50 mg, 100 mg |

| ChemicalBook | CB7188188 | 98% | 1g, 5g, 25g, 100g, 500g |

| Selleck Chemicals | S6833 | >98% | 5 mg, 10 mg, 50 mg, 100 mg |

| Sigma-Aldrich | CDS001688 | ≥98% | 5g, 25g |

Biological Activity and Signaling Pathway

This compound, specifically its 2-chloro isomer, is recognized for its role as an inhibitor of tryptophan hydroxylase.[1] Tryptophan hydroxylase is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT) from the essential amino acid L-tryptophan. The inhibition of this enzyme leads to a depletion of serotonin levels in the brain.[1] This property makes 2-chlorophenylalanine a valuable tool in neuroscience research to investigate the roles of serotonin in various physiological and pathological processes.

The metabolic pathway of tryptophan to serotonin is a critical signaling pathway in the central nervous system. The diagram below illustrates the step at which 2-amino-3-(2-chlorophenyl)propanoic acid exerts its inhibitory effect.

Experimental Protocols

General Synthesis Outline for Chlorinated Phenylalanine Analogs:

-

Starting Material: The synthesis typically starts from a corresponding chlorinated benzaldehyde or benzyl halide.

-

Introduction of the Alanine Moiety: This can be achieved through various established methods, such as the Strecker amino acid synthesis or by alkylation of a glycine enolate equivalent with the chlorinated benzyl halide.

-

Strecker Synthesis Approach:

-

Reaction of the chlorinated benzaldehyde with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.

-

Hydrolysis of the α-aminonitrile under acidic or basic conditions to yield the racemic amino acid.

-

-

Purification: The final product is typically purified by recrystallization or column chromatography to achieve the desired purity for research applications.

Note: The synthesis of amino acids should be performed by trained chemists in a well-equipped laboratory, following all appropriate safety precautions.

Procurement and Quality Control Workflow

For researchers and drug development professionals, a systematic approach to procuring and qualifying chemical compounds is essential. The following diagram outlines a logical workflow for obtaining and verifying this compound for research use.

References

An In-depth Technical Guide to the Safety and Handling of 2-amino-3-cyclopentylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and relevant scientific context for 2-amino-3-cyclopentylpropanoic acid. Due to the limited availability of specific experimental and toxicological data for this particular non-proteinogenic amino acid, this document also incorporates established methodologies for analogous compounds to provide a thorough and practical resource.

Chemical and Physical Properties

2-amino-3-cyclopentylpropanoic acid is a non-naturally occurring amino acid characterized by a cyclopentyl group attached to the beta-carbon of the alanine side chain. This structural feature imparts unique conformational constraints and hydrophobicity, making it a valuable building block in medicinal chemistry and peptide science.

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Boiling Point | 290.5 °C at 760 mmHg | [1] |

| Flash Point | 129.491 °C | [1] |

| Density (Theoretical) | 1.111 g/cm³ | [1] |

| Storage Temperature | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [2] |

Safety and Handling

Hazard Identification

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictogram: [1]

-

GHS07: Exclamation Mark

Signal Word: [1]

-

Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Avoid contact with skin and eyes.

-

Prevent the formation of dust and aerosols.

-

Use non-sparking tools to prevent ignition sources.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves frequently, especially after direct contact.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents. Recommended storage is at 2-8°C in a dark place under an inert atmosphere.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed, peer-reviewed synthesis and purification protocols specifically for 2-amino-3-cyclopentylpropanoic acid are not widely published. However, the following sections describe generalized and established methods for the synthesis and purification of non-proteinogenic and chiral amino acids, which are applicable to this compound.

General Asymmetric Synthesis of a Cycloalkyl Amino Acid

The synthesis of chiral non-proteinogenic amino acids often involves asymmetric synthesis to obtain the desired enantiomer. A common approach is the alkylation of a chiral glycine enolate equivalent.

Methodology:

-

Preparation of the Chiral Auxiliary: A chiral auxiliary, such as a derivative of camphor or a pseudoephedrine-based auxiliary, is reacted with glycine to form a chiral glycine synthon.

-

Enolate Formation: The chiral glycine synthon is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78 °C) to form a stereochemically defined enolate.

-

Asymmetric Alkylation: The enolate is then reacted with an electrophile, in this case, a cyclopentylmethyl halide (e.g., cyclopentylmethyl bromide), to introduce the cyclopentylmethyl side chain. The chiral auxiliary directs the alkylation to one face of the enolate, leading to a high degree of stereoselectivity.

-

Hydrolysis and Deprotection: The resulting product is then hydrolyzed, typically under acidic or basic conditions, to cleave the chiral auxiliary and deprotect the amino and carboxyl groups, yielding the desired 2-amino-3-cyclopentylpropanoic acid.

Caption: Generalized workflow for the asymmetric synthesis of a cycloalkyl amino acid.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Purification of the final product and separation of enantiomers, if a racemic or non-enantiopure synthesis is performed, can be achieved using chiral HPLC.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. For amino acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin) are often effective.

-

Mobile Phase Selection: The mobile phase composition is critical for achieving good separation. A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with a controlled pH.

-

Method Development:

-

Initial Screening: Screen different chiral columns and mobile phase compositions to identify promising conditions for separation.

-

Optimization: Fine-tune the mobile phase composition (e.g., organic modifier percentage, buffer concentration, and pH) and other parameters like flow rate and column temperature to maximize resolution and peak shape.

-

-

Sample Preparation: Dissolve the crude 2-amino-3-cyclopentylpropanoic acid in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm or 0.45 µm filter before injection to protect the column.

-

Chromatographic Run and Fraction Collection: Inject the sample onto the HPLC system. Monitor the elution of the enantiomers using a suitable detector (e.g., UV or mass spectrometry). Collect the fractions corresponding to the desired enantiomer.

-

Post-Purification Processing: Combine the collected fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the purified product.

Caption: General workflow for the purification of a chiral amino acid by HPLC.

Biological Context and Applications

2-amino-3-cyclopentylpropanoic acid is primarily of interest to researchers in drug discovery and peptide design. As an unnatural amino acid, its incorporation into peptides can lead to novel therapeutic candidates with improved properties.

Role in Peptide and Peptidomimetic Design

The incorporation of non-proteinogenic amino acids like 2-amino-3-cyclopentylpropanoic acid into peptides can significantly alter their biological and pharmacological properties:

-

Increased Proteolytic Stability: The bulky and unnatural cyclopentyl side chain can sterically hinder the approach of proteases, thereby increasing the half-life of the peptide in biological systems.

-

Conformational Constraint: The cyclic nature of the side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation that enhances binding to its target receptor.

-

Modulation of Lipophilicity: The hydrophobic cyclopentyl group can increase the overall lipophilicity of a peptide, which may improve its ability to cross cell membranes.

Caption: Impact of incorporating 2-amino-3-cyclopentylpropanoic acid into peptides.

Use in Drug Discovery

Cycloalkyl amino acids are recognized as important building blocks in the synthesis of small molecule drugs. Their rigid structures can help in designing molecules with high affinity and selectivity for their biological targets. While no specific signaling pathways involving free 2-amino-3-cyclopentylpropanoic acid have been identified, its derivatives are likely being investigated as components of molecules targeting a wide range of receptors and enzymes.

Conclusion

2-amino-3-cyclopentylpropanoic acid is a valuable research chemical with potential applications in peptide science and drug discovery. While specific toxicological data is lacking, adherence to standard safety protocols for handling chemical reagents is crucial. The experimental protocols for synthesis and purification, though generalized, provide a solid foundation for researchers working with this and similar non-proteinogenic amino acids. Its utility in modifying peptide properties underscores its importance in the development of novel therapeutics. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before handling this compound.

References

The Unseen Influence: A Technical Guide to the Biological Significance of Cyclopentyl-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of peptide and protein engineering, the quest for novel building blocks that impart enhanced structural stability, biological activity, and therapeutic potential is relentless. Among the vast arsenal of unnatural amino acids, those bearing a cyclopentyl moiety have emerged as powerful tools in peptidomimetics and drug design. The cyclic nature of the cyclopentyl group introduces conformational constraints that profoundly influence the three-dimensional structure of peptides, leading to the stabilization of specific secondary structures, increased resistance to proteolytic degradation, and improved receptor binding affinity. This technical guide delves into the core biological significance of cyclopentyl-containing amino acids, providing an in-depth analysis of their synthesis, conformational effects, and applications in modulating biological processes. Through a comprehensive review of experimental data and methodologies, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to harness the unique properties of these fascinating molecules.

Conformational Control: The Structural Impact of Cyclopentyl Amino Acids

The incorporation of cyclopentyl-containing amino acids into peptide backbones serves as a powerful strategy to control their conformation. The five-membered ring restricts the torsional angles (phi, ψ) of the peptide backbone in its vicinity, effectively locking the peptide into a more defined three-dimensional shape. This conformational rigidity is a key determinant of a peptide's biological activity, as it can pre-organize the molecule into a conformation that is optimal for binding to its biological target, such as a receptor or enzyme active site.

For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid (trans-ACPC) have been shown to adopt a stable 12-helix conformation in solution and in the solid state.[1] This helical structure is stabilized by a network of intramolecular hydrogen bonds, creating a rigid and predictable scaffold. The ability to induce such well-defined secondary structures makes cyclopentyl amino acids highly attractive for the design of peptidomimetics that can mimic the bioactive conformation of natural peptides or protein secondary structural motifs.

Enhancing Biological Stability and Efficacy

A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. The introduction of unnatural amino acids, such as those containing a cyclopentyl group, can significantly enhance the proteolytic stability of peptides. The bulky and conformationally constrained nature of the cyclopentyl ring can sterically hinder the approach of proteases, thereby preventing cleavage of the adjacent peptide bonds. This increased stability leads to a longer in vivo half-life and improved bioavailability of the peptide drug candidate.

The conformational control exerted by cyclopentyl amino acids also directly translates to enhanced biological efficacy. By reducing the entropic penalty of binding to a target, these rigidified peptides can exhibit higher binding affinities (lower Ki or Kd values) and, consequently, greater potency (lower IC50 or EC50 values).

Cyclopentyl-Containing Amino Acids in Drug Discovery: A Focus on Enzyme Inhibition

The unique structural features of cyclopentyl-containing amino acids have been successfully exploited in the design of potent and selective enzyme inhibitors. A notable example is the inhibition of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis and a major target for the treatment of type 2 diabetes.

DPP-IV specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine at the P1 position. Peptidomimetics incorporating a cyclopentyl group have been designed to mimic the substrate and bind tightly to the active site of DPP-IV, thereby blocking its enzymatic activity.

Below is a table summarizing the inhibitory activity of a cyclopentyl-containing peptidomimetic against DPP-IV.

| Compound | Target | Inhibition Constant (Ki) | Assay Conditions |

| 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile (l-3 isomer) | DPP-IV | 7.69 µM | Competitive inhibition, assayed under buffered conditions at pH 7.6.[2] |

| 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile (u-3 isomer) | DPP-IV | 6.03 µM | Competitive inhibition, assayed under buffered conditions at pH 7.6.[2] |

These findings highlight the potential of cyclopentyl-containing scaffolds in the development of effective enzyme inhibitors.

Modulating G-Protein Coupled Receptor (GPCR) Signaling

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Peptide ligands play a crucial role in activating many GPCRs, and the conformational flexibility of these peptides is often a key determinant of their binding and signaling properties.

The incorporation of cyclopentyl amino acids into peptide ligands for GPCRs can lead to enhanced selectivity and potency. By constraining the peptide into a specific conformation, it is possible to design ligands that preferentially bind to and activate a particular subtype of a GPCR, or that act as potent antagonists by blocking the binding of the endogenous ligand.

While specific examples of cyclopentyl-containing peptide ligands directly modulating a well-defined GPCR signaling pathway with comprehensive quantitative data are still emerging in the literature, the principles of conformational constraint suggest a powerful strategy for GPCR drug discovery. The general mechanism of GPCR activation by an agonist ligand, leading to the activation of a G-protein and subsequent downstream signaling, is depicted in the following diagram. The design of a cyclopentyl-containing peptide agonist would aim to stabilize the active conformation of the GPCR, thereby promoting this signaling cascade.

Figure 1: Generalized GPCR signaling pathway activated by an agonist ligand.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of cyclopentyl-containing amino acids and peptides.

Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids

This protocol is adapted from the stereoselective synthesis from hexoses, involving a key ring-closing metathesis (RCM) step.[3][4]

Workflow for the Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids:

Figure 2: General workflow for the synthesis of polyhydroxylated cyclopentane β-amino acids.

Detailed Experimental Steps (Example):

-

Preparation of the Diene Intermediate: Starting from a suitably protected hexose (e.g., a derivative of D-mannose), a multi-step sequence involving selective protection, oxidation, Wittig reactions, and deprotection is carried out to generate a polysubstituted diene intermediate.[3]

-

Ring-Closing Metathesis (RCM): The diene intermediate is dissolved in an appropriate solvent (e.g., dichloromethane or toluene) and treated with a Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst). The reaction is typically stirred at room temperature or refluxed until completion, which is monitored by thin-layer chromatography (TLC). The resulting cyclopentenol derivative is purified by column chromatography.[3]

-

Oxidation to the Carboxylic Acid: The cyclopentenol is oxidized to the corresponding carboxylic acid. This can be achieved in a two-step process involving an initial oxidation to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane, followed by further oxidation to the carboxylic acid using reagents such as sodium chlorite.[4]

-

Aza-Michael Amination: The α,β-unsaturated carboxylic acid derivative is subjected to a stereoselective aza-Michael addition with a suitable amine (e.g., benzylamine or p-methoxybenzylamine) in a polar aprotic solvent like DMF. This reaction introduces the amino group at the β-position, yielding the target polyhydroxylated cyclopentane β-amino acid after appropriate deprotection steps.[3][4]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following is a general protocol for incorporating a protected cyclopentyl-containing amino acid into a peptide chain using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected cyclopentyl-amino acid

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected standard amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole)

-

Base: DIEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF (N,N-dimethylformamide), DCM (dichloromethane)

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% TIS (triisopropylsilane)

Protocol:

-

Resin Swelling: The resin is swelled in DMF for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group on the resin (or the growing peptide chain) is removed by treating with 20% piperidine in DMF for 5-10 minutes. This step is repeated once. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The Fmoc-protected cyclopentyl-amino acid (or standard amino acid) is pre-activated by dissolving it with HBTU, HOBt, and DIEA in DMF. This activation mixture is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test). The resin is then washed with DMF.

-

Repeat Cycles: Steps 2 and 3 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.

-

Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The peptide is then dissolved in a water/acetonitrile mixture and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This assay is designed to assess the resistance of a cyclopentyl-containing peptide to enzymatic degradation compared to its natural counterpart.

Materials:

-

Cyclopentyl-containing peptide

-

Control peptide (natural sequence)

-

Protease solution (e.g., trypsin, chymotrypsin, or serum)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Quenching solution (e.g., trifluoroacetic acid)

-

RP-HPLC system

Protocol:

-

Peptide Incubation: The cyclopentyl-containing peptide and the control peptide are incubated separately with the protease solution at a specific concentration in the assay buffer at 37°C.

-

Time-Course Sampling: Aliquots are taken from each reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, such as TFA.

-

HPLC Analysis: The samples are analyzed by RP-HPLC. The amount of remaining intact peptide at each time point is quantified by integrating the area of the corresponding peak in the chromatogram.

-

Data Analysis: The percentage of remaining peptide is plotted against time for both the cyclopentyl-containing peptide and the control peptide. The half-life (t1/2) of each peptide under the assay conditions can be calculated from this data. A longer half-life for the cyclopentyl-containing peptide indicates increased proteolytic stability.

Conclusion

Cyclopentyl-containing amino acids represent a valuable class of building blocks for the design of novel peptidomimetics and therapeutic agents. Their ability to impose conformational constraints on the peptide backbone leads to the formation of stable secondary structures, which in turn can enhance biological activity and proteolytic stability. The synthetic methodologies for their preparation and incorporation into peptides are well-established, opening the door for their broad application in drug discovery. As demonstrated by their use in the development of enzyme inhibitors, these unique amino acids have the potential to address some of the key challenges in peptide-based drug development. Future research will undoubtedly uncover new and exciting applications for cyclopentyl-containing amino acids in modulating a wide range of biological processes and in the creation of next-generation therapeutics.

References

- 1. Specific and irreversible cyclopeptide inhibitors of dipeptidyl peptidase IV activity of the T-cell activation antigen CD26 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Solubility Profile of 2-amino-3-cyclopentylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-amino-3-cyclopentylpropanoic acid, a non-proteinogenic amino acid. Due to the absence of specific experimental solubility data for this compound in publicly available literature, this guide extrapolates its likely solubility characteristics based on its molecular structure and the known behavior of similar amino acids. It outlines general principles of amino acid solubility, presents relevant physicochemical properties, and details standardized experimental protocols for determining solubility. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who are considering the use of 2-amino-3-cyclopentylpropanoic acid in their work.

Introduction

2-amino-3-cyclopentylpropanoic acid is a non-canonical amino acid characterized by a cyclopentyl group in its side chain. Such structural modifications are of significant interest in peptide and medicinal chemistry for their potential to enhance metabolic stability, conformational rigidity, and binding affinity of peptides and small molecule drugs. A thorough understanding of the solubility of this compound is critical for its application in drug discovery and development, including formulation, bioavailability, and in vitro assay design.

This guide synthesizes the theoretical underpinnings of amino acid solubility and provides a practical framework for its experimental determination in the context of 2-amino-3-cyclopentylpropanoic acid.

Predicted Solubility Profile of 2-amino-3-cyclopentylpropanoic Acid

Structural Analysis:

-

Amphoteric Nature: Like all amino acids, 2-amino-3-cyclopentylpropanoic acid possesses both a basic amino group and an acidic carboxylic acid group. This makes it an amphoteric molecule, capable of existing as a zwitterion at its isoelectric point (pI), a cation at low pH, and an anion at high pH. The solubility of amino acids is typically lowest at their pI and increases as the pH moves away from the pI due to the formation of more soluble salt forms.[1][2]

-

Hydrophobic Side Chain: The cyclopentyl side chain is nonpolar and contributes to the hydrophobic character of the molecule. Generally, as the size of the non-polar side chain in amino acids increases, the aqueous solubility tends to decrease.[1]

Comparison with Structurally Similar Amino Acids:

A useful analogue for which solubility data is available is (S)-2-amino-3-cyclopropylpropanoic acid. This compound, with a slightly smaller cyclic alkyl side chain, is reported to have an aqueous solubility of 80 mg/mL.[3] Given that 2-amino-3-cyclopentylpropanoic acid has a larger hydrophobic side chain, its aqueous solubility is anticipated to be somewhat lower than this value. The increased hydrophobicity may, however, lead to better solubility in non-polar organic solvents.

Physicochemical Properties

While experimental solubility data is lacking, other relevant physicochemical properties have been computed and are available in databases such as PubChem. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₂ | PubChem[4][5] |

| Molecular Weight | 157.21 g/mol | PubChem[4][5] |

| XLogP3-AA | -0.8 | PubChem[4][5] |

| IUPAC Name | (2S)-2-amino-3-cyclopentylpropanoic acid | PubChem[4] |

| CAS Number | 99295-82-6 | PubChem[4] |

XLogP3-AA is a computed measure of hydrophobicity. A negative value suggests a degree of hydrophilicity.

Experimental Protocols for Solubility Determination

For researchers wishing to determine the precise solubility of 2-amino-3-cyclopentylpropanoic acid, standardized protocols are available. The choice between a thermodynamic and a kinetic solubility assay depends on the specific application. Thermodynamic solubility represents the true equilibrium solubility, which is crucial for formulation development, while kinetic solubility is often used for high-throughput screening in early drug discovery.[5][6][7]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Principle: A supersaturated solution of the compound is prepared and allowed to reach equilibrium over an extended period. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

-

Preparation of Solvent: Prepare the desired solvent system (e.g., purified water, phosphate-buffered saline at a specific pH, or an organic solvent).

-

Addition of Compound: Add an excess amount of solid 2-amino-3-cyclopentylpropanoic acid to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[8] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is confirmed when consecutive measurements yield the same solubility value.[7]

-

Separation of Undissolved Solid: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. Filtration should be performed using a filter that does not bind the compound of interest.

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Data Analysis: Construct a calibration curve using standard solutions of known concentrations to quantify the concentration of the compound in the diluted supernatant. Calculate the original solubility in units such as mg/mL or µg/mL.

Kinetic Solubility Determination

This high-throughput method is used to assess the solubility of a compound under non-equilibrium conditions, which can be relevant for understanding its behavior in in vitro assays.[6]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 2-amino-3-cyclopentylpropanoic acid in 100% dimethyl sulfoxide (DMSO) (e.g., 10 or 20 mM).[9]

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 1 to 2 hours.[5]

-

Detection of Precipitation: Determine the solubility limit by identifying the concentration at which a precipitate forms. This can be done using several methods:

-

Nephelometry: Measures the scattering of light by undissolved particles.[6]

-

Direct UV Absorbance: After filtering the solutions to remove any precipitate, the concentration of the dissolved compound is measured by UV absorbance.[6]

-

LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the compound in the filtrate.[10]

-

-

Data Reporting: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under the specified conditions.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for determining thermodynamic and kinetic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

While specific experimental solubility data for 2-amino-3-cyclopentylpropanoic acid is currently unavailable, this technical guide provides a robust framework for understanding and determining its solubility profile. Based on its chemical structure, it is predicted to exhibit pH-dependent aqueous solubility, with the lowest solubility at its isoelectric point. The presence of the hydrophobic cyclopentyl side chain likely results in moderate to low aqueous solubility, potentially lower than that of smaller cyclic analogues like 2-amino-3-cyclopropylpropanoic acid. For researchers and drug development professionals, the detailed experimental protocols provided herein offer a clear path to obtaining precise solubility data, which is essential for advancing the development of new chemical entities incorporating this novel amino acid.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. (S)-2-Amino-3-cyclopropylpropanoic acid | Peptide | TargetMol [targetmol.com]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. enamine.net [enamine.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. evotec.com [evotec.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Stereochemistry of 3-Chloro-DL-phenylalanine (3-DL-Cpa-OH)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-DL-phenylalanine (3-DL-Cpa-OH), a non-proteinogenic amino acid, serves as a crucial building block in peptide synthesis and a valuable tool in pharmacological research. As a derivative of phenylalanine, its stereochemistry plays a pivotal role in its biological activity and incorporation into larger molecules. This guide provides a comprehensive overview of the stereochemical properties of this compound, detailing its enantiomeric forms, analytical methods for their separation and characterization, and the implications of its stereochemistry on biological function. This document is intended to be a core technical resource, presenting quantitative data, detailed experimental protocols, and visual workflows to support advanced research and development.

Introduction to 3-Chloro-DL-phenylalanine

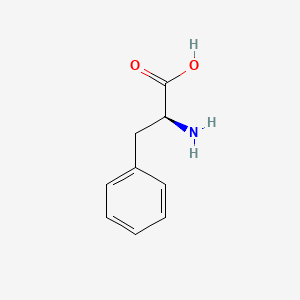

3-Chloro-DL-phenylalanine is a racemic mixture of the D- and L-enantiomers of 3-chlorophenylalanine. The designation "Cpa" is commonly used for chlorophenylalanine, with the prefix indicating the position of the chlorine atom on the phenyl ring. The "-OH" suffix signifies the presence of the carboxylic acid group. Its structure is analogous to the essential amino acid L-phenylalanine, with a chlorine atom substituted at the meta-position (position 3) of the benzene ring. This substitution significantly alters the electronic and steric properties of the side chain, making it a valuable probe for studying protein structure-function relationships and a component for creating novel therapeutic peptides.[1] The individual stereoisomers, 3-chloro-L-phenylalanine and 3-chloro-D-phenylalanine, often exhibit distinct biological activities, making their separation and stereochemical characterization essential.[2][3]

Fundamentals of Stereochemistry

The core of 3-chlorophenylalanine's stereochemistry lies in its single chiral center: the alpha-carbon (Cα). This carbon is bonded to four different groups: an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom (-H), and a 3-chlorobenzyl side chain (-CH2-C6H4Cl). This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers.

-

(S)-2-amino-3-(3-chlorophenyl)propanoic acid (L-3-chlorophenylalanine) [4]

-

(R)-2-amino-3-(3-chlorophenyl)propanoic acid (D-3-chlorophenylalanine) [5]

The D/L nomenclature is based on the configuration relative to glyceraldehyde, while the (R/S) system is determined by the Cahn-Ingold-Prelog priority rules. For 3-chlorophenylalanine, the L-enantiomer corresponds to the (S) configuration, and the D-enantiomer corresponds to the (R) configuration.

Physicochemical and Biological Properties

The distinct three-dimensional arrangement of atoms in each enantiomer leads to differences in their interaction with other chiral molecules, such as biological receptors and enzymes. While comprehensive quantitative data for 3-chlorophenylalanine is sparse in publicly accessible literature, the properties of its well-studied regioisomer, 4-chloro-DL-phenylalanine (pCPA), provide a useful reference.

| Property | Data for 3-Chloro-DL-phenylalanine | Data for 4-Chloro-DL-phenylalanine (pCPA) (for reference) | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | C₉H₁₀ClNO₂ | [6] |

| Molecular Weight | 199.63 g/mol | 199.63 g/mol | [4][5] |

| Appearance | White to off-white powder | Crystals from methanol | [6][7] |

| pKa₁ (α-COOH) | 2.17 | Not specified | [6] |

| pKa₂ (α-NH₃⁺) | 8.91 | Not specified | [6] |

| Melting Point | Not specified | 238-240 °C | [7] |

| Biological Target | Building block for synthetic peptides | Irreversible inhibitor of tryptophan hydroxylase | [7][8] |

Experimental Protocols and Methodologies

The separation and analysis of the enantiomers of this compound are critical for research and drug development. Chiral chromatography is the most common and effective technique.[9][10]

Protocol for Enantiomeric Separation by Chiral HPLC

This protocol describes a general method for the analytical separation of D- and L-3-chlorophenylalanine. Optimization is typically required based on the specific instrument and column.

Objective: To resolve and quantify the D- and L-enantiomers from a racemic mixture of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10 mg of this compound.

-

Dissolve in 10 mL of mobile phase or a suitable solvent (e.g., methanol/water mixture) to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Direct Method):

-

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., Daicel Chiralcel OD-H) is often effective for amino acid derivatives.[8]

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v) is a common starting point for normal-phase chiral separations.[8] Modifiers like trifluoroacetic acid (for ion pairing) or diethylamine (for basic compounds) may be added at low concentrations (0.1%) to improve peak shape.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25-40 °C.

-

Detection: UV at 210-220 nm.

-

Injection Volume: 5-20 µL.

-

-

Indirect Method (Pre-column Derivatization):

-

If direct separation is challenging, enantiomers can be derivatized with a chiral reagent (e.g., Marfey's reagent, FDAA) to form diastereomers.[11]

-

These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[12] This approach often provides excellent resolution and sensitivity.

-

Workflow for Chiral Separation

The logical workflow for separating and analyzing the enantiomers of this compound is depicted below.

Biological Significance and Signaling Pathways

While 3-chlorophenylalanine is primarily used as a synthetic building block, its structural similarity to phenylalanine and tyrosine suggests potential interactions with biological pathways involving these aromatic amino acids. Its well-known regioisomer, para-chlorophenylalanine (pCPA), is a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[7][13][14] This action depletes serotonin levels in the brain and is a cornerstone of neuropharmacological research.[13]

Although less studied, 3-chlorophenylalanine could potentially interfere with other enzymes that process aromatic amino acids, such as phenylalanine hydroxylase or tyrosine hydroxylase, which are critical for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine).

Potential Mechanism of Action via Enzyme Inhibition

The diagram below illustrates the established pathway for serotonin synthesis and how it is inhibited by pCPA. It is plausible that 3-Cpa could interact with similar aromatic amino acid hydroxylases.

Conclusion

The stereochemistry of 3-chloro-DL-phenylalanine is a fundamental aspect that dictates its utility and biological activity. The presence of a chiral center at the alpha-carbon gives rise to D- and L-enantiomers, which must be separated and characterized for any stereospecific application, particularly in drug design and peptide synthesis. Standard analytical techniques, such as chiral HPLC, provide robust methods for resolving this racemic mixture. While its specific biological roles are less defined than its para-substituted counterpart, its structural features suggest a potential for interaction with key enzymatic pathways in neurotransmitter synthesis. This guide provides the foundational knowledge and methodological framework for researchers to effectively utilize and understand the stereochemical nuances of this important non-standard amino acid.

References

- 1. nbinno.com [nbinno.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-D-phenylalanine | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Features, roles and chiral analyses of proteinogenic amino acids [aimspress.com]

- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 11. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Fenclonine - Wikipedia [en.wikipedia.org]

The Strategic Integration of Non-Natural Amino Acids in Peptide Design: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent limitations, such as poor metabolic stability, low bioavailability, and conformational flexibility. The incorporation of non-natural amino acids (nAAs) has emerged as a powerful strategy to overcome these challenges, enabling the design of peptide-based therapeutics with enhanced drug-like properties. This guide provides an in-depth technical overview of the core principles, methodologies, and applications of utilizing nAAs in peptide design for the modern drug discovery pipeline.

The Rationale for Non-Natural Amino Acids in Peptide Therapeutics

Natural peptides, composed of the 20 proteinogenic amino acids, are susceptible to rapid degradation by proteases, limiting their in-vivo half-life and therapeutic efficacy.[1][2] The introduction of nAAs can fundamentally alter the physicochemical properties of a peptide, leading to significant improvements in:

-

Metabolic Stability: nAAs can render peptide bonds resistant to cleavage by endogenous proteases, thereby extending their circulation half-life.[3][4][5] This is a critical step in developing peptides with a more favorable dosing regimen.

-

Bioavailability: Modifications such as N-methylation can enhance membrane permeability, a key factor in improving oral bioavailability.[6][7][8]

-

Potency and Selectivity: The unique side chains and conformational constraints imposed by nAAs can optimize interactions with biological targets, leading to increased binding affinity and selectivity.[9][10]

-